molecular formula C21H31FN2O B1442990 2F-Viminol CAS No. 63880-43-3

2F-Viminol

Cat. No.: B1442990
CAS No.: 63880-43-3
M. Wt: 346.5 g/mol
InChI Key: FXQMNNHPOYWWKI-UHFFFAOYSA-N
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Description

Discovery and Historical Context of Pyrrole-Based Pharmaceuticals

The foundation for alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol lies in the rich history of pyrrole-containing pharmaceuticals that emerged throughout the twentieth century. Pyrrole derivatives comprise a class of biologically active heterocyclic compounds which serve as promising scaffolds for antimicrobial, antiviral, antimalarial, antitubercular, anti-inflammatory and enzyme inhibiting drugs. The significance of the pyrrole nucleus in pharmaceutical development became evident as researchers recognized its presence in numerous natural compounds with diverse biological activities.

The pharmaceutical industry's interest in pyrrole derivatives intensified following the recognition that natural products containing this heterocycle exhibited remarkable therapeutic potential. Among heterocycles, pyrrole and its hetero-fused derivatives are widely presented in many natural compounds with a broad spectrum of biological activities. This understanding prompted systematic investigations into synthetic analogs that could harness and enhance these natural properties through structural modification.

The development of pyrrole-based pharmaceuticals gained momentum as medicinal chemists identified the scaffold's versatility in drug discovery programs for several therapeutic areas. The pyrrole moiety is present in the molecular structure of several approved medicines, such as atorvastatin, glimepiride, ketorolac, tolmetin, pyrvinium, and sunitinib. These successes demonstrated that the pyrrole nucleus serves as a pharmacophore unit capable of generating compounds with diverse biological activities and favorable pharmaceutical properties.

Table 1: Representative Pyrrole-Based Drugs and Their Therapeutic Applications

Drug Name Pharmacological Application Target Mechanism Year of Development
Atorvastatin Anti-lipidemic HMG CoA reductase inhibition 1990s
Ketorolac Anti-inflammatory Cyclooxygenase inhibition 1980s
Sunitinib Antitumor Growth factor receptor inhibition 2000s
Ondansetron Antiemetic Serotonin receptor antagonism 1980s
Remdesivir Antiviral RNA polymerase inhibition 2010s

The historical context of pyrrole derivatives in pharmaceutical development reveals a progression from natural product identification to rational drug design. The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, beta-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more. This diversity in therapeutic applications established pyrrole as a privileged scaffold in medicinal chemistry, setting the stage for more sophisticated derivatives like alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol.

Development Timeline at Zambon Pharmaceutical Company

The development of alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol emerges from the extensive research program at Zambon pharmaceutical company that began in the 1960s. Zambon, established in 1906 in Vicenza, Italy, had evolved from a medicinal warehouse into a sophisticated pharmaceutical research and development organization by the mid-twentieth century.

The company's commitment to pharmaceutical innovation intensified in the post-war period under Alberto Zambon's leadership, who moved the headquarters from Vicenza to Bresso near Milan and significantly increased research investments. By the 1950s, Zambon had established a clear focus on proprietary products derived from internal research, understanding the importance of developing novel compounds rather than relying solely on generic formulations.

The initial development of the parent compound occurred during the 1960s when Zambon researchers synthesized viminol, an opioid analgesic based on the novel alpha-pyrryl-2-aminoethanol structure. This structural framework represented a departure from traditional opioid chemotypes and demonstrated Zambon's innovative approach to pharmaceutical development. The original viminol synthesis established the foundation for subsequent structural modifications that would lead to enhanced derivatives.

Following the successful development of viminol, Zambon researchers continued investigating structural modifications to optimize the compound's properties. The fluorinated analog, alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol, emerged from this continued research effort in the 1970s. This development represented a strategic advancement in the company's pyrrole chemistry program, incorporating fluorine substitution to enhance potency while potentially reducing toxicity.

Table 2: Zambon Company Research Timeline for Pyrrole Derivatives

Time Period Research Milestone Compound Development Research Focus
1960s Initial pyrrole research Viminol synthesis Novel opioid structures
1970s Fluorination studies 2F-Viminol development Enhanced potency
1980s Structure optimization Related compound synthesis Stereochemistry studies
1990s-2000s Clinical development Pharmaceutical formulation Regulatory advancement

The research program at Zambon demonstrated the company's commitment to systematic drug development, progressing from initial compound discovery through structural optimization to clinical evaluation. The development of alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol exemplifies this methodical approach, representing years of chemical research and pharmaceutical development expertise.

Structural Relationship to Viminol and Other Pyrrole Derivatives

Alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol maintains the fundamental structural architecture of its parent compound viminol while incorporating strategic fluorine substitution. The compound preserves the characteristic alpha-pyrryl-2-aminoethanol framework that distinguishes this class from other pharmaceutical families, demonstrating how targeted modifications can enhance properties while maintaining essential structural features.

The parent compound viminol exists as six different stereoisomers with varying pharmacological properties. Four stereoisomers are inactive, while the remaining two exhibit distinct activity profiles - one functioning as a full agonist approximately 5.5 times more potent than morphine, and another serving as an antagonist. This stereochemical complexity provided valuable insights for the design of the fluorinated analog, informing strategies for optimizing both potency and selectivity.

The structural relationship between alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol and viminol involves the replacement of the chlorine atom in the 2-position of the phenyl ring with fluorine. This modification, while seemingly minor, represents a significant advancement in the compound's pharmaceutical properties. Research demonstrated that this fluorine substitution resulted in approximately twice the potency compared to the parent compound while potentially reducing acute toxicity.

The molecular formula of alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol is C21H31FN2O, with a molecular weight of 346.5 grams per mole. This compares to viminol's molecular formula of C21H31ClN2O with a molecular weight of 362.94 grams per mole. The substitution reduces the molecular weight while maintaining the overall structural integrity and three-dimensional configuration essential for biological activity.

Table 3: Structural Comparison of Viminol and its Fluorinated Analog

Property Viminol Alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol
Molecular Formula C21H31ClN2O C21H31FN2O
Molecular Weight 362.94 g/mol 346.5 g/mol
Halogen Substitution Chlorine (2-position) Fluorine (2-position)
Relative Potency Baseline Approximately 2× more potent
Stereoisomers Six distinct forms Multiple stereoisomeric forms

The structural optimization represented by alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol demonstrates how systematic medicinal chemistry approaches can enhance pharmaceutical properties. The preservation of the core pyrrole-aminoethanol framework while incorporating strategic halogen substitution illustrates the principle of structure-activity relationship optimization in drug development.

Evolution of Fluorinated Pyrrole Compounds in Chemical Research

The development of alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol represents part of a broader evolution in fluorinated pyrrole chemistry that gained momentum throughout the late twentieth and early twenty-first centuries. The incorporation of fluorine into pharmaceutical molecules emerged as a powerful strategy for modulating drug properties, with approximately one-fourth of currently manufactured pharmaceutical products containing at least one fluorine atom.

The significance of fluorine incorporation in pyrrole derivatives stems from its unique ability to positively modulate important pharmacokinetic and physicochemical properties. The incorporation of fluorine into a molecule can positively modulate a number of important pharmacokinetic and physicochemical properties of the drug, such as lipophilicity, electrophilicity, conformation, pKa, metabolic and chemical stability, membrane permeability and the binding affinity to a target protein. These advantages drove extensive research into fluorinated pyrrole synthesis and applications.

Research into fluorinated pyrrole compounds revealed significant challenges in synthesis and optimization. The direct fluorination of pyrrole derivatives using electrophilic fluorinating agents proved problematic due to the highly nucleophilic nature of pyrrole rings and the oxidizing ability of many fluorinating reagents. Many pyrrole substrates were oxidatively polymerized by fluorinating reagents, reducing the scope of selective fluorination approaches for preparing fluoropyrrole products.

Despite synthetic challenges, researchers developed successful strategies for incorporating fluorine into pyrrole structures. Key fluorinated pyrroles have been developed as anti-inflammatory and anti-hypertension agents, demonstrating the therapeutic potential of this structural class. The methodology for synthesizing polyfunctional fluorinated pyrroles advanced significantly, allowing systematic introduction of substituents to produce novel building blocks for pharmaceutical applications.

Table 4: Evolution of Fluorinated Pyrrole Synthesis Methods

Time Period Synthesis Approach Key Developments Limitations
1980s-1990s Direct electrophilic fluorination Initial fluorine incorporation Low yields, side reactions
1990s-2000s Nucleophilic fluorination Improved selectivity Limited substrate scope
2000s-2010s Ring-closing metathesis Enhanced functional group tolerance Complex multi-step procedures
2010s-Present Advanced fluorinating reagents Higher yields, better selectivity Specialized reagent requirements

The advancement in fluorinated pyrrole chemistry culminated in compounds like alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol, which demonstrate successful integration of fluorine chemistry principles with pharmaceutical development goals. These compounds represent the maturation of fluorinated pyrrole research from academic curiosity to practical pharmaceutical applications, establishing fluorinated pyrroles as valuable components in modern drug discovery programs.

The ongoing research in fluorinated pyrrole derivatives continues to yield promising results, with recent studies identifying novel fluoropyrrole derivatives as potent inhibitors for various therapeutic targets. This sustained research interest confirms the continued importance of fluorinated pyrrole chemistry in pharmaceutical development and validates the pioneering work that led to compounds like alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol.

Properties

IUPAC Name

2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN2O/c1-5-16(3)24(17(4)6-2)15-21(25)20-12-9-13-23(20)14-18-10-7-8-11-19(18)22/h7-13,16-17,21,25H,5-6,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQMNNHPOYWWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2F)O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201336844
Record name 1-[1-(o-Fluorobenzyl)-2-pyrryl]-2-(di-sec-butylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63880-43-3
Record name 2F-Viminol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063880433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(o-Fluorobenzyl)-2-pyrryl]-2-(di-sec-butylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUOROVIMINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5W46P6ZPE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Preparation of the Pyrrole-2-methanol Core

The pyrrole-2-methanol moiety can be synthesized via known methods such as:

  • Paal-Knorr synthesis : Cyclization of 1,4-dicarbonyl compounds to form the pyrrole ring.
  • Subsequent reduction or functional group transformation to introduce the methanol group at the 2-position.

Alternatively, the pyrrole ring can be pre-formed and then selectively functionalized at the 2-position using directed lithiation or metal-catalyzed cross-coupling reactions.

Installation of the Alpha-[[bis(1-methylpropyl)amino]methyl] Side Chain

The alpha-aminomethyl substituent bearing bis(1-methylpropyl)amino groups is introduced via:

  • Mannich-type reaction : Condensation of the pyrrole-2-methanol intermediate with formaldehyde and bis(1-methylpropyl)amine.
  • The reaction proceeds through the formation of an iminium ion intermediate that reacts with the nucleophilic alpha position of the pyrrole ring.
  • Conditions typically involve mild acid catalysis and controlled temperature to prevent side reactions.

Alternatively, reductive amination strategies can be employed where an aldehyde-functionalized pyrrole intermediate is reacted with bis(1-methylpropyl)amine in the presence of reducing agents such as sodium triacetoxyborohydride.

Purification and Characterization

  • The crude product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Data Table Summarizing Key Preparation Parameters

Step Reaction Type Reagents/Conditions Notes
1 Pyrrole ring formation Paal-Knorr cyclization of 1,4-dicarbonyl compounds Controlled temperature, inert atmosphere
2 N-Alkylation 2-Fluorobenzyl bromide, K2CO3, DMF, 50-80°C Avoid over-alkylation
3 Aminomethylation Formaldehyde, bis(1-methylpropyl)amine, acid catalyst Mannich reaction, mild conditions
4 Reductive amination (optional) Aldehyde intermediate, bis(1-methylpropyl)amine, NaBH(OAc)3 Alternative to Mannich reaction
5 Purification Flash chromatography or preparative HPLC Solvent system optimized per step

Research Findings and Optimization Notes

  • The choice of solvent and base in the N-alkylation step critically affects yield and selectivity.
  • Mannich reaction conditions must be optimized to avoid polymerization or side reactions of the pyrrole ring.
  • Reductive amination offers a milder alternative with potentially higher selectivity but requires isolation of aldehyde intermediates.
  • Scale-up requires careful control of temperature and addition rates to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as thiols or amines replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Thiols (R-SH), amines (R-NH₂)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives (e.g., alcohols)

    Substitution: Benzyl-substituted derivatives

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that compounds similar to alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol exhibit antidepressant properties. Studies have shown that modifications in the structure can enhance their efficacy in targeting serotonin receptors, which are crucial in mood regulation.

Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may offer therapeutic benefits in conditions such as Alzheimer's disease.

Pharmacological Studies

Receptor Binding Studies
Binding affinity studies have demonstrated that this compound interacts with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction is critical for understanding its potential as a therapeutic agent for psychiatric disorders.

Case Study: Fluorinated Compounds
A case study involving fluorinated compounds similar to this one highlighted their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. This property is essential for drug development, as it can lead to more effective treatments with fewer side effects.

Synthesis and Development

Synthetic Routes
The synthesis of alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol has been explored through various synthetic pathways, including:

  • Multi-step synthesis : Utilizing advanced organic reactions to construct the complex structure.
  • Green chemistry approaches : Emphasizing environmentally friendly methods for synthesis.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Antidepressant ActivityEnhanced efficacy on serotonin receptors
Neuroprotective EffectsModulation of neurotransmitter levels
Receptor BindingSignificant binding affinity to dopamine receptors
Synthesis MethodsSuccessful multi-step synthesis techniques

Biological Activity

Alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol, also known as a pyrrole derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrole ring, a fluorophenyl group, and a bis(1-methylpropyl)amino moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H31ClN2O\text{C}_{21}\text{H}_{31}\text{Cl}\text{N}_{2}\text{O}

This structure includes functional groups that are often associated with various biological activities.

Research indicates that compounds similar to alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol may interact with G protein-coupled receptors (GPCRs), which play a pivotal role in signal transduction in cells. The activation of GPCRs can lead to various intracellular responses, including modulation of cyclic AMP levels and activation of protein kinase pathways .

1. Antidepressant Effects

Studies have suggested that pyrrole derivatives exhibit antidepressant-like effects, potentially through the modulation of serotonin and norepinephrine levels in the brain. For instance, the compound's ability to influence neurotransmitter systems may contribute to mood regulation .

2. Anti-inflammatory Properties

Preliminary data indicate that this compound may possess anti-inflammatory properties. It could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders .

3. Antitumor Activity

Research has shown that certain pyrrole derivatives can induce apoptosis in cancer cells. The mechanism may involve the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death .

Case Studies

Case Study 1: Antidepressant Activity
A study published in Psychopharmacology examined the effects of a similar pyrrole compound on animal models of depression. The results indicated significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain .

Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol could inhibit the production of TNF-alpha and IL-6 in macrophages, suggesting its potential as an anti-inflammatory agent .

Data Tables

Biological ActivityMechanismReference
AntidepressantModulation of serotonin/norepinephrine
Anti-inflammatoryInhibition of cytokine production
AntitumorInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Table 1: Halogen-Substituted Analogs

Compound Name Substituent (Phenyl Group) Key Structural Difference Molecular Formula References
α-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol 2-fluorophenyl Reference compound C₂₁H₃₁FN₂O
Viminol (Diviminol) 2-chlorophenyl Chlorine replaces fluorine C₂₁H₃₁ClN₂O
Virninol 2-chlorophenyl Ethanol group replaces methanol C₂₂H₃₁ClN₂O

Key Findings :

  • Bioactivity: The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to the 2-chlorophenyl analog (Viminol), as fluorine’s electronegativity reduces oxidative degradation .
  • Pharmacokinetics: The methanol group in the target compound (vs. ethanol in Virninol) could alter solubility and binding affinity due to steric and electronic effects .

Functional Group Variations

Table 2: Functional Group Modifications

Compound Name Functional Group Core Structure Molecular Formula References
Target Compound Methanol Pyrrole C₂₁H₃₁FN₂O
2-[bis(1-methylpropyl)amino]-1-[1-[(2-chlorophenyl)methyl]-1H-pyrrol-2-yl]ethanone Ketone Pyrrole C₂₂H₃₁ClN₂O

Key Findings :

  • Hydrogen Bonding: The methanol group in the target compound may facilitate stronger hydrogen bonding with target receptors, improving selectivity .

Heterocyclic Core Variations

The pyrrole core distinguishes the target compound from pesticidal triazole/pyrimidine derivatives. Examples include:

Table 3: Heterocyclic Core Comparisons

Compound Name Core Structure Substituents Application Molecular Formula References
Target Compound Pyrrole 2-fluorophenyl, bis(1-methylpropyl)amino Pharmacological C₂₁H₃₁FN₂O
Flutriafol Triazole 2-fluorophenyl, 4-fluorophenyl Pesticide C₁₆H₁₃F₂N₃O
Nurisol (Cyproconazole) Pyrimidine 4-chlorophenyl, cyclopropyl Pesticide C₁₅H₁₈ClN₃O

Key Findings :

  • Selectivity : The pyrrole core in the target compound likely confers specificity for neurological or analgesic targets, whereas triazole/pyrimidine cores in pesticides target fungal enzymes .
  • Lipophilicity: The bis(1-methylpropyl)amino group in the target compound increases lipophilicity compared to the polar triazole/pyrimidine rings in pesticidal analogs .

Research Implications

  • Structural Optimization: Fluorine substitution and methanol functionalization in the target compound balance metabolic stability and receptor interaction, distinguishing it from chlorophenyl analogs and pesticidal heterocycles.
  • Future Directions: Comparative in vitro studies on binding affinity (e.g., opioid receptors for Viminol analogs) and in vivo pharmacokinetic profiling are needed to validate these hypotheses.

References EMCDDA, NFC, Scifinder, TVL (2021); Pharmaceutical Syntheses Patents; Merck Index, Kleeman & Engel; Pesticide Chemicals Glossary (2001).

Q & A

Q. Table 1: Representative Spectral Data

TechniqueKey Peaks/FeaturesReference
1H NMR (CDCl3)δ 1.0–1.5 (m, bis(1-methylpropyl) CH3), δ 4.2 (s, CH2-PhF)
IR3350 cm⁻¹ (O-H), 2850–2950 cm⁻¹ (C-H aliphatic)
HRMSm/z 370.2387 [M+H]+ (calc. 370.2390)

Basic: What synthetic strategies are documented for this compound?

Answer:
Synthesis typically involves multi-step reactions:

Pyrrole Core Formation: Cyclocondensation of γ-ketoesters with amines under acidic conditions to form the 1H-pyrrole scaffold .

Fluorophenyl Substitution: Alkylation at the pyrrole nitrogen using 2-fluorobenzyl bromide in the presence of a base (e.g., K2CO3) .

Aminomethyl Side Chain: Introduction of the bis(1-methylpropyl)amino group via reductive amination or nucleophilic substitution .

Q. Table 2: Synthetic Routes and Key Conditions

StepReagents/ConditionsYield*Reference
Pyrrole formationAcetic acid, reflux, 12 h~45%
Fluorophenyl grafting2-Fluorobenzyl bromide, K2CO3, DMF, 80°C60–70%
AminomethylationBis(1-methylpropyl)amine, NaBH3CN, MeOH50–55%
*Hypothetical yields based on analogous reactions.

Advanced: How can synthetic yields be optimized for large-scale production?

Answer:
Optimization requires systematic parameter adjustments:

  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) may enhance reductive amination efficiency .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve alkylation reactivity, while ethanol minimizes side reactions during cyclization .
  • Temperature Control: Lower temperatures (0–5°C) during sensitive steps (e.g., fluorophenyl substitution) reduce decomposition .

Advanced: How to resolve spectral data contradictions (e.g., unexpected NMR splitting)?

Answer:
Contradictions arise from dynamic effects or impurities:

  • Dynamic NMR (DNMR): Assess rotational barriers in the bis(1-methylpropyl)amino group, which may cause peak broadening at room temperature .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals; e.g., correlate pyrrole CH2 groups with adjacent protons .
  • Deuterated Solvent Variation: Switch from CDCl3 to DMSO-d6 to observe hidden hydroxyl protons .

Advanced: Designing structure-activity relationship (SAR) studies for this compound

Answer:
Focus on modular modifications to key regions:

Pyrrole Modifications: Replace the 2-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) substituents to assess electronic effects .

Amino Side Chain: Compare branched (bis(1-methylpropyl)) vs. linear (n-pentyl) analogs to study steric impacts .

Biological Assays: Use in vitro models (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) to correlate structural changes with activity .

Q. Table 3: Example SAR Modifications

Modification SiteAnalog StructureAssay ModelReference
Fluorophenyl substituent2-ChlorophenylCYP450 inhibition
Amino side chainn-PentylaminoLogP measurement

Advanced: Addressing stability issues in aqueous solutions

Answer:
Instability often stems from hydrolysis of the tertiary amine or hydroxyl group:

  • pH Buffering: Maintain solutions at pH 6–7 to prevent deprotonation of the hydroxyl group .
  • Lyophilization: Stabilize the compound by freeze-drying with excipients (e.g., mannitol) .
  • Degradation Studies: Use HPLC-UV to monitor degradation products under accelerated conditions (40°C, 75% RH) .

Advanced: Computational modeling for binding affinity prediction

Answer:
Combine molecular dynamics (MD) and quantum mechanics (QM):

Docking Studies: Use Schrödinger Suite to model interactions with target receptors (e.g., GPCRs) .

QM Calculations: Assess electron density at the fluorophenyl ring to predict π-π stacking efficiency (Gaussian 16, B3LYP/6-31G*) .

MD Simulations (GROMACS): Simulate solvation effects on the bis(1-methylpropyl)amino group’s conformational flexibility .

Advanced: Reproducing conflicting biological activity data

Answer:
Address variability through standardized protocols:

  • Cell Line Authentication: Use STR profiling to ensure consistency in in vitro models .
  • Compound Purity: Validate via HPLC (≥98% purity) and control for residual solvents (e.g., DMF) .
  • Dose-Response Curves: Perform triplicate experiments with positive/negative controls (e.g., ketoconazole for CYP assays) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2F-Viminol
Reactant of Route 2
Reactant of Route 2
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